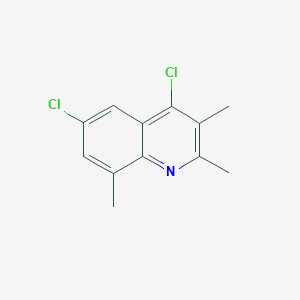

4,6-Dichloro-2,3,8-trimethylquinoline

Beschreibung

4,6-Dichloro-2,3,8-trimethylquinoline is a halogenated quinoline derivative characterized by chlorine atoms at positions 4 and 6, and methyl groups at positions 2, 3, and 6. This substitution pattern imparts distinct electronic and steric properties, influencing its chemical reactivity, lipophilicity, and biological activity.

Eigenschaften

Molekularformel |

C12H11Cl2N |

|---|---|

Molekulargewicht |

240.12 g/mol |

IUPAC-Name |

4,6-dichloro-2,3,8-trimethylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-6-4-9(13)5-10-11(14)7(2)8(3)15-12(6)10/h4-5H,1-3H3 |

InChI-Schlüssel |

QVCSQGNKHRXDFY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC2=C(C(=C(N=C12)C)C)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The following table compares key structural and electronic features of 4,6-Dichloro-2,3,8-trimethylquinoline with analogs:

*Calculated based on formula C₁₂H₁₁Cl₂N. †Estimated from analogous compounds in . ‡Predicted using software.

Key Observations:

- Lipophilicity: The 4,6-Dichloro-2,3,8-trimethylquinoline exhibits higher ClogP (~7.64) compared to analogs like 4-Chloro-6,7-dimethoxyquinoline (ClogP ~2.5) due to its hydrophobic methyl and chlorine substituents .

- Electronic Effects: The electron-withdrawing trifluoromethyl group in 4,6-Dichloro-8-(trifluoromethyl)quinoline contrasts with the electron-donating methyl groups in the target compound, altering reactivity in electrophilic substitutions.

Antimycobacterial Activity

- 4,6-Dichloro-2,3,8-trimethylquinoline analogs: In a study of indole derivatives, the 4,6-dichloro-substituted compound 8g demonstrated a MIC (Minimum Inhibitory Concentration) of 0.32 mM against Mycobacterium tuberculosis, outperforming the first-line drug ethambutol (MIC = 4.89 mM) .

- Role of Halogens : The 4,6-dichloro substitution (as in 8g) increased activity three-fold compared to methyl-substituted analogs, highlighting the importance of halogenation for target binding .

- Comparison with Fluoro Analogs : The 4,6-difluoro analog 8h (MIC = 0.70 mM) was less potent than 8g, suggesting chlorine's superior hydrophobic interactions .

Hydrogen Bonding and Solubility

- 3,6-Dichloroquinolin-8-amine: The amine group at position 8 allows for hydrogen bonding (H-bond donor count = 1), enhancing solubility compared to the methyl-substituted target compound .

- 4-Chloro-6,7-dimethoxyquinoline: Methoxy groups increase polarity (Topological Polar Surface Area = 38.9 Ų), improving aqueous solubility relative to the highly lipophilic target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.